molecular formula C10H17IO2 B14215720 Ethyl 5-iodooct-2-enoate CAS No. 827573-92-2

Ethyl 5-iodooct-2-enoate

Cat. No.: B14215720
CAS No.: 827573-92-2
M. Wt: 296.14 g/mol
InChI Key: BJLJHEVEEYPNQT-UHFFFAOYSA-N
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Description

Ethyl 5-iodooct-2-enoate is an α,β-unsaturated ester featuring an iodine substituent at the 5-position of an eight-carbon chain. The conjugated enoate system allows for reactivity in Michael additions or Diels-Alder reactions, while the iodine atom offers opportunities for halogen-bonding interactions or radical-mediated transformations.

Properties

CAS No.

827573-92-2

Molecular Formula

C10H17IO2

Molecular Weight

296.14 g/mol

IUPAC Name

ethyl 5-iodooct-2-enoate

InChI

InChI=1S/C10H17IO2/c1-3-6-9(11)7-5-8-10(12)13-4-2/h5,8-9H,3-4,6-7H2,1-2H3

InChI Key

BJLJHEVEEYPNQT-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=CC(=O)OCC)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-iodooct-2-enoate can be synthesized through various methods. One common approach involves the alkylation of enolate ions. The enolate ion, generated from a precursor such as ethyl acetoacetate, reacts with an alkyl halide like 5-iodo-1-pentene under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodooct-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 5-hydroxy- or 5-amino-oct-2-enoate derivatives.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of 5-iodooct-2-en-1-ol.

Scientific Research Applications

Ethyl 5-iodooct-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-iodooct-2-enoate in biological systems involves its interaction with cellular components. The iodine atom can participate in halogen bonding, influencing molecular recognition processes. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on compounds with ester functionalities and iodine-free analogues. Below is a detailed comparison with key analogues:

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (–8)

  • Structure: Features a triple bond (ynoate) at the 2-position, bulky diphenyl groups at the 5-position, and an ethoxycarbonyloxy substituent.
  • Synthesis : Derived from homopropargyl alcohols and 1,3-dilithiopropyne intermediates via propargylation reactions .
  • Crystallography : Structural analysis via SHELX software revealed bond angles (e.g., C3–C2–C1 = 112.3°) and torsional parameters influenced by steric bulk .
  • Key Differences: The absence of iodine limits its utility in halogen-specific reactions. The triple bond enhances rigidity compared to the α,β-unsaturated double bond in Ethyl 5-iodooct-2-enoate.

Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate ()

  • Structure: A thiophene-containing ester with a dimethylamino group and ketone functionality.
  • Synthesis : Prepared via a multicomponent reaction involving acetylenic esters, tetramethylthiourea, and ethyl bromopyruvate .
  • Reactivity: The electron-rich thiophene moiety directs electrophilic substitutions, contrasting with the iodine atom’s role in this compound.

Phosphonate Esters ()

  • Structure : Phosphonate analogues (e.g., PME derivatives) replace the ester oxygen with a phosphorus center.
  • Applications : Used as antiviral agents or enzyme inhibitors due to their hydrolytic stability .
  • Key Differences : Phosphonates exhibit distinct electronic and steric profiles compared to iodinated esters, affecting their reactivity in nucleophilic substitutions.

Table 1: Comparative Properties of this compound and Analogues

Compound Functional Groups Key Reactivity Structural Insights
This compound* Iodo, α,β-unsaturated ester Halogen bonding, cross-coupling Hypothesized planar enoate system
Ethyl 5-[(ethoxycarbonyl)oxy]-... Ynoate, diphenyl, ethoxycarbonyl Propargylation, steric hindrance SHELX-refined torsional angles
Ethyl 2-(dimethylamino)thiophen... Thiophene, ketone, ester Multicomponent synthesis, electrophilic Planar thiophene ring
Phosphonate esters Phosphorus center, ester Enzyme inhibition, hydrolytic stability Tetrahedral phosphorus geometry

Note: Data for this compound are inferred due to absence in evidence.

Methodological Insights from Evidence

  • Crystallography: SHELX software () is widely used for small-molecule refinement, including ester derivatives. For example, Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate was analyzed using SHELXL to resolve steric clashes and torsional strain .
  • Synthetic Routes: Acetylenic esters () and propargylation strategies () are transferable to the synthesis of this compound, though iodine incorporation would require distinct reagents (e.g., NIS or I₂).

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